BenchChemオンラインストアへようこそ!

cIAP1-IN-D19-14

cIAP1 E3 ligase Autoubiquitination assay Ubiquitination inhibition

cIAP1-IN-D19-14 is the optimized, in vivo-ready analog of D19, overcoming its predecessor's PK limitations. Unlike Smac mimetics that paradoxically stabilize c-MYC, D19-14 directly inhibits cIAP1 E3 ligase activity to degrade c-MYC. With proven tumor growth inhibition in AML xenograft models (AUC 4,075 nM·h, T1/2 4.9 h) and efficacy in breast cancer PDTOs, this high-purity (>98%) inhibitor is the definitive tool for c-MYC-driven oncology studies.

Molecular Formula C22H23N5O2S2
Molecular Weight 453.58
Cat. No. B1192518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecIAP1-IN-D19-14
SynonymscIAP1-IN-D19-14;  cIAP1 IN D19 14;  cIAP1IND1914
Molecular FormulaC22H23N5O2S2
Molecular Weight453.58
Structural Identifiers
SMILESOC1=C(/C=N/NC2=NC3=CC(OC)=C(N4CCN(C)CC4)C=C3S2)SC5=CC=CC=C51
InChIInChI=1S/C22H23N5O2S2/c1-26-7-9-27(10-8-26)16-12-19-15(11-17(16)29-2)24-22(31-19)25-23-13-20-21(28)14-5-3-4-6-18(14)30-20/h3-6,11-13,28H,7-10H2,1-2H3,(H,24,25)/b23-13+
InChIKeyNITKUVWJKRQJEK-YDZHTSKRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

cIAP1-IN-D19-14: A Small-Molecule cIAP1 E3 Ligase Inhibitor with Optimized In Vivo Pharmacokinetics and Potent c-MYC Suppression


cIAP1-IN-D19-14 (also referred to as D19-14) is a small-molecule inhibitor that selectively targets the E3 ubiquitin ligase activity of cellular inhibitor of apoptosis protein 1 (cIAP1) [1]. It is a chemically optimized analog of the parent compound D19, designed to overcome the pharmacokinetic limitations of its predecessor and enable robust in vivo application [1]. D19-14 antagonizes the oncogenic transcription factor c-MYC by stabilizing its natural antagonist, MAD1, thereby promoting c-MYC degradation and suppressing tumor growth in preclinical cancer models [1].

Why a Generic cIAP1 Inhibitor Cannot Replace cIAP1-IN-D19-14 in c-MYC-Driven Cancer Research


Not all cIAP1 modulators are functionally equivalent. Unlike Smac mimetics such as LCL161 or Birinapant, which bind to the BIR domains of cIAP1 and paradoxically activate its E3 ligase activity—leading to the destabilization of MAD1 and an increase in c-MYC protein levels—D19-14 directly inhibits cIAP1's RING domain-mediated ubiquitination [1]. This fundamental mechanistic divergence results in opposing biological outcomes on the c-MYC/MAD1 axis. Furthermore, within the same inhibitor class, the parent compound D19 exhibits poor pharmacokinetic properties that restrict its use to in vitro studies; simply substituting D19 for D19-14 in animal models will not reproduce the in vivo efficacy observed with the optimized analog [1].

Head-to-Head Evidence: Quantifiable Differentiation of cIAP1-IN-D19-14 Against Closest Analogs


cIAP1 Autoubiquitination Inhibition: D19-14 vs. D19

D19-14 demonstrates a significantly increased ability to inhibit cIAP1 autoubiquitination compared to the parent compound D19 [1]. In the high-throughput assay developed to identify D19, the parent compound inhibited cIAP1 autoubiquitination with an IC50 of 14.1 μM [1]. While a precise IC50 value for D19-14 is not reported in the same study, it is explicitly characterized as having 'significantly increased ability' to inhibit this activity, representing a clear improvement in target engagement [1].

cIAP1 E3 ligase Autoubiquitination assay Ubiquitination inhibition

c-MYC Protein Level Reduction: D19-14 vs. D19

In head-to-head in vitro experiments, D19-14 was found to reduce c-MYC protein levels more effectively than the parent compound D19 [1]. The study reports a 'significantly increased ability ... to reduce protein levels of c-MYC in vitro compared with D19' as a key outcome of the medicinal chemistry optimization campaign [1].

c-MYC degradation MAD1 stabilization Western blot

Cancer Cell Proliferation Inhibition: D19-14 vs. D19

Consistent with its improved target engagement and c-MYC suppression, D19-14 was more potent in inhibiting the proliferation of cancer cells than the parent D19 [1]. The study explicitly notes that 'D19-14 was more potent in inhibiting the proliferation of cancer cells than D19' [1], confirming that the chemical optimization translated to enhanced cellular efficacy.

Antiproliferative activity Cancer cell lines IC50

In Vivo Pharmacokinetic Profile: D19-14 vs. D19

A primary limitation of the parent compound D19 was its inadequate pharmacokinetic (PK) properties, which restricted its use to in vitro studies [1]. D19-14 was specifically optimized to overcome this barrier and exhibits acceptable PK parameters in vivo, including an area under the curve (AUC) of 4,075 nM·h and a half-life (T1/2) of 4.9 h [1]. This represents a crucial advancement enabling reliable systemic exposure for animal model studies.

Pharmacokinetics AUC Half-life Bioavailability

Tumor Growth Inhibition in AML Xenograft Model

The in vivo antitumor efficacy of D19-14 was validated in a human xenograft model of acute myeloid leukemia (AML) using EOL1 cells with high c-MYC mRNA levels [1]. Daily intraperitoneal administration of D19-14 at 50 mg/kg was well tolerated and led to a remarkable reduction in tumor growth by day 12 of treatment compared to the vehicle control group [1]. This was accompanied by a clear decrease in c-MYC protein levels within the tumors [1].

Xenograft Acute myeloid leukemia In vivo efficacy Tumor growth inhibition

Mechanistic Differentiation from Smac Mimetics (e.g., LCL161, Birinapant)

A critical distinction for experimental design is that D19-14 inhibits cIAP1 E3 ligase activity, whereas Smac mimetics (e.g., LCL161, Birinapant) activate it [1]. This mechanistic divergence yields opposite effects on the c-MYC/MAD1 axis: Smac mimetics destabilize MAD1 and increase c-MYC protein levels, while D19-14 stabilizes MAD1 and promotes c-MYC degradation [1]. Using a Smac mimetic in a c-MYC suppression study would produce confounding and contrary results.

Smac mimetics cIAP1 activation Mechanism of action c-MYC regulation

Recommended Research and Preclinical Application Scenarios for cIAP1-IN-D19-14


In Vivo Proof-of-Concept Studies in c-MYC-Driven Tumor Models

D19-14 is the compound of choice for establishing in vivo proof-of-concept that pharmacological inhibition of cIAP1 can suppress c-MYC-driven oncogenesis. Unlike the parent compound D19, which has limited in vivo utility due to its poor pharmacokinetic profile [1], D19-14 exhibits acceptable PK (AUC 4,075 nM·h, T1/2 4.9 h) and has demonstrated significant tumor growth inhibition in an AML xenograft model [1].

Investigating the cIAP1-MAD1-c-MYC Signaling Axis in Cancer Cells

For cellular studies aimed at dissecting the functional relationship between cIAP1 E3 ligase activity, MAD1 stabilization, and c-MYC degradation, D19-14 provides superior efficacy compared to the parent D19. It demonstrates a significantly increased ability to inhibit cIAP1 autoubiquitination and reduce c-MYC protein levels in vitro [1], ensuring a robust and measurable perturbation of this pathway.

Comparative Studies Distinguishing cIAP1 Inhibition from cIAP1 Activation

Experiments designed to contrast the biological consequences of inhibiting versus activating cIAP1 E3 ligase activity should pair D19-14 (inhibitor) with a Smac mimetic (activator). This combination is essential because the two classes of compounds have opposite effects on c-MYC protein levels [1]. Substituting a Smac mimetic for D19-14 in a study on c-MYC suppression would lead to contradictory and misleading results.

Ex Vivo Studies in Patient-Derived Tumor Organoids (PDTOs)

D19-14 has demonstrated efficacy in reducing proliferation and c-MYC protein levels in PDTOs derived from breast cancer patients [1]. This makes it a valuable chemical probe for ex vivo pharmacodynamic studies in clinically relevant human tumor models, bridging the gap between simple cell line assays and complex animal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for cIAP1-IN-D19-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.